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Compound of Interest

Compound Name: AVE-8134

Cat. No.: B1666142 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to analyzing changes in gene

expression in response to treatment with AVE-8134, a potent peroxisome proliferator-activated

receptor-alpha (PPARα) agonist. The protocols outlined below are intended to serve as a

foundation for researchers investigating the molecular mechanisms of AVE-8134 and its effects

on cellular signaling pathways.

Introduction to AVE-8134 and PPARα Signaling
AVE-8134 is a selective and potent agonist of PPARα, a ligand-activated transcription factor

that plays a crucial role in the regulation of lipid and glucose metabolism, as well as

inflammation. Upon activation by a ligand such as AVE-8134, PPARα forms a heterodimer with

the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as

peroxisome proliferator response elements (PPREs) in the promoter regions of target genes,

leading to the modulation of their transcription.

The primary tissues where PPARα is highly expressed and active include the liver, heart,

kidney, and skeletal muscle, all of which have high rates of fatty acid oxidation. Activation of

PPARα by agonists like AVE-8134 has been shown to upregulate genes involved in fatty acid

uptake, transport, and β-oxidation.
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Expected Effects on Gene Expression
Treatment with AVE-8134 is anticipated to modulate the expression of a suite of genes

involved in lipid and energy homeostasis. Key target genes that have been shown to be

upregulated by PPARα agonists include:

Lipoprotein Lipase (LPL): An enzyme that hydrolyzes triglycerides in lipoproteins.

Pyruvate Dehydrogenase Kinase 4 (PDK4): An enzyme that plays a key role in switching

energy sources from glucose to fatty acids.[1]

Carnitine Palmitoyltransferase 1A (CPT1A): An enzyme essential for the transport of long-

chain fatty acids into the mitochondria for oxidation.

Acyl-CoA Oxidase 1 (ACOX1): The first enzyme of the peroxisomal fatty acid beta-oxidation

pathway.

CYP4A family genes: Involved in fatty acid omega-hydroxylation.

Conversely, AVE-8134 treatment may also lead to the downregulation of genes involved in

inflammatory pathways.

Data Presentation: Quantitative Gene Expression
Analysis
The following tables provide an example of how to present quantitative gene expression data

obtained from in vitro and in vivo studies with AVE-8134. The data presented here is illustrative

and based on typical responses observed with potent PPARα agonists.

Table 1: Dose-Dependent Effects of AVE-8134 on Target Gene Expression in Human

Hepatocytes (HepaRG cells) after 24-hour treatment.
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Target Gene
Vehicle
Control (Fold
Change)

AVE-8134 (1
µM) (Fold
Change ± SD)

AVE-8134 (10
µM) (Fold
Change ± SD)

P-value (vs.
Vehicle)

LPL 1.0 8.5 ± 1.2 15.2 ± 2.1 <0.001

PDK4 1.0 12.3 ± 1.8 25.8 ± 3.5 <0.001

CPT1A 1.0 6.7 ± 0.9 11.4 ± 1.5 <0.001

ACOX1 1.0 5.1 ± 0.7 9.8 ± 1.3 <0.001

GAPDH 1.0 1.0 ± 0.1 1.0 ± 0.1 >0.99

ACTB 1.0 1.0 ± 0.1 1.0 ± 0.1 >0.99

Table 2: Time-Course of AVE-8134 (10 µM) on Target Gene Expression in Mouse Primary

Cardiomyocytes.

Target Gene

Vehicle
Control
(Fold
Change)

6 hours
(Fold
Change ±
SD)

12 hours
(Fold
Change ±
SD)

24 hours
(Fold
Change ±
SD)

P-value (vs.
Vehicle)

Lpl 1.0 4.2 ± 0.6 9.8 ± 1.4 18.5 ± 2.5 <0.001

Pdk4 1.0 6.8 ± 0.9 15.1 ± 2.2 28.3 ± 3.9 <0.001

Cpt1b 1.0 3.5 ± 0.5 8.2 ± 1.1 14.6 ± 2.0 <0.001

Acox1 1.0 2.9 ± 0.4 6.5 ± 0.9 12.1 ± 1.7 <0.001

Gapdh 1.0 1.0 ± 0.1 1.0 ± 0.1 1.0 ± 0.1 >0.99

Actb 1.0 1.0 ± 0.1 1.0 ± 0.1 1.0 ± 0.1 >0.99

Experimental Protocols
The following sections provide detailed protocols for the key experiments required for gene

expression analysis after AVE-8134 treatment.
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Protocol 1: Total RNA Extraction from Cultured Cells
This protocol is suitable for extracting high-quality total RNA from cells grown in monolayer

culture.

Materials:

Phosphate-buffered saline (PBS), ice-cold

TRIzol® Reagent or similar lysis reagent

Chloroform

Isopropanol

75% Ethanol (in RNase-free water)

RNase-free water

Microcentrifuge tubes (1.5 mL, RNase-free)

Micropipettes and RNase-free tips

Refrigerated microcentrifuge

Procedure:

Cell Lysis:

Aspirate the culture medium from the cells.

Wash the cells once with ice-cold PBS.

Aspirate the PBS completely.

Add 1 mL of TRIzol® Reagent directly to the culture dish (for a 60 mm dish).

Incubate for 5 minutes at room temperature to allow for complete cell lysis.
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Scrape the cell lysate and transfer it to a 1.5 mL microcentrifuge tube.

Phase Separation:

Add 0.2 mL of chloroform to the lysate.

Shake the tube vigorously by hand for 15 seconds.

Incubate at room temperature for 3 minutes.

Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

RNA Precipitation:

Carefully transfer the upper aqueous phase (containing the RNA) to a new microcentrifuge

tube.

Add 0.5 mL of isopropanol to the aqueous phase.

Mix gently by inverting the tube and incubate at room temperature for 10 minutes.

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the

bottom of the tube.

RNA Wash:

Discard the supernatant.

Wash the RNA pellet with 1 mL of 75% ethanol.

Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

Carefully discard the ethanol wash.

RNA Solubilization:

Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as it can be difficult to

dissolve.
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Resuspend the RNA pellet in 20-50 µL of RNase-free water.

Incubate at 55-60°C for 10 minutes to aid in dissolution.

Quantification and Quality Control:

Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an

Agilent Bioanalyzer.

Protocol 2: First-Strand cDNA Synthesis
This protocol describes the reverse transcription of total RNA to complementary DNA (cDNA).

Materials:

Total RNA (1 µg)

Oligo(dT) primers or random hexamers

dNTP mix (10 mM)

Reverse Transcriptase (e.g., M-MLV or SuperScript™)

5X Reverse Transcriptase Buffer

RNase Inhibitor

RNase-free water

Thermal cycler

Procedure:

RNA/Primer Annealing:

In a 0.2 mL PCR tube, combine the following:
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Total RNA: 1 µg

Oligo(dT) primer (10 µM): 1 µL

dNTP mix (10 mM): 1 µL

RNase-free water: to a final volume of 10 µL

Incubate at 65°C for 5 minutes, then place immediately on ice for at least 1 minute.

Reverse Transcription Reaction:

Prepare a master mix for the reverse transcription reaction by combining the following for

each sample:

5X Reverse Transcriptase Buffer: 4 µL

RNase Inhibitor: 1 µL

Reverse Transcriptase: 1 µL

RNase-free water: 4 µL

Add 10 µL of the master mix to the RNA/primer mix from step 1.

Mix gently by pipetting.

Incubation:

Place the reaction tubes in a thermal cycler and run the following program:

25°C for 10 minutes (for random hexamers)

50°C for 50 minutes

70°C for 15 minutes (to inactivate the enzyme)

Hold at 4°C
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Storage:

The resulting cDNA can be stored at -20°C for future use.

Protocol 3: Quantitative Real-Time PCR (qPCR)
This protocol outlines the setup for qPCR to quantify the expression of target genes.

Materials:

cDNA (from Protocol 2)

Forward and reverse primers for target genes and housekeeping genes (10 µM)

SYBR® Green qPCR Master Mix (2X)

Nuclease-free water

qPCR plate and optical seals

Real-time PCR instrument

Primer Sequences:
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Gene Species
Forward Primer (5'
- 3')

Reverse Primer (5' -
3')

LPL Human
GGGCTCTGCCTGA

GTTGTAG

TGGAATCAGAGGGA

AGTGGT

PDK4 Human
CCTGAAGATCGACG

TGTTCC

GGCTTGAGGTTGGA

TTCTGA

CPT1A Human
TCATGGCATTGGGA

ACTCTG

GCTCAACCAGTAGC

CATTCA

GAPDH Human
GAAGGTGAAGGTC

GGAGTCA

GAAGATGGTGATGG

GATTTC

ACTB Human
CATGTACGTTGCTAT

CCAGGC

CTCCTTAATGTCAC

GCACGAT

Lpl Mouse
AGGATGCACCACAC

AGACAA

CTTCTCTCGATGAC

GAAGGC

Pdk4 Mouse
GCTGTCAACATGGA

CAAGGTG

CATGCTCTTCACCA

ACAAAGC

Cpt1b Mouse
GCTTCGTGACCCGA

TACAGT

GATGGCCTTGATCA

CATCGT

Gapdh Mouse
AGGTCGGTGTGAAC

GGATTTG

GGGGTCGTTGATGG

CAACA

Actb Mouse
GGCTGTATTCCCCT

CCATCG

CCAGTTGGTAACAA

TGCCATGT

Procedure:

Reaction Setup:

Prepare a qPCR master mix for each primer set. For each reaction, combine:

2X SYBR® Green qPCR Master Mix: 10 µL

Forward Primer (10 µM): 0.5 µL
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Reverse Primer (10 µM): 0.5 µL

Nuclease-free water: 4 µL

Aliquot 15 µL of the master mix into each well of a qPCR plate.

Add 5 µL of diluted cDNA (e.g., 1:10 dilution) to each well.

Include no-template controls (NTC) for each primer set by adding 5 µL of nuclease-free

water instead of cDNA.

qPCR Program:

Seal the qPCR plate with an optical seal.

Centrifuge the plate briefly to collect the contents at the bottom of the wells.

Place the plate in a real-time PCR instrument and run a standard SYBR Green program:

Initial Denaturation: 95°C for 10 minutes

40 Cycles:

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 1 minute

Melt Curve Analysis: (Follow instrument-specific instructions)

Data Analysis:

Analyze the qPCR data using the instrument's software.

Determine the cycle threshold (Ct) values for each sample and gene.

Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable

housekeeping gene (e.g., GAPDH, ACTB).

Mandatory Visualizations
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Caption: AVE-8134 activates PPARα, leading to gene transcription and metabolic changes.

Experimental Workflow for Gene Expression Analysis
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Caption: Workflow for analyzing gene expression changes after AVE-8134 treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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